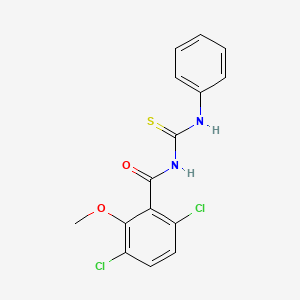
1,3-Dimethyl-4-piperidinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dimethyl-4-piperidinol is an organic compound with the molecular formula C7H15NO. It is a derivative of piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom. The compound is characterized by the presence of two methyl groups attached to the first and third carbon atoms and a hydroxyl group attached to the fourth carbon atom of the piperidine ring. This structural configuration imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-4-piperidinol can be synthesized through several methods. One common synthetic route involves the alkylation of 4-piperidone with methyl iodide in the presence of a base such as sodium hydride. The reaction proceeds as follows:
4-Piperidone+2CH3I→this compound
The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the hydrogenation of intermediate compounds, leading to the formation of the desired product. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability.
化学反应分析
Types of Reactions
1,3-Dimethyl-4-piperidinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form 1,3-dimethylpiperidine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution with various nucleophiles.
Major Products
Oxidation: 1,3-Dimethyl-4-piperidone.
Reduction: 1,3-Dimethylpiperidine.
Substitution: Various substituted piperidines depending on the nucleophile used.
科学研究应用
1,3-Dimethyl-4-piperidinol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on neurotransmitter systems.
Medicine: It serves as a precursor for the synthesis of drugs that target the central nervous system, such as analgesics and antipsychotics.
Industry: The compound is utilized in the production of polymers, resins, and other materials with specific chemical properties.
作用机制
The mechanism of action of 1,3-Dimethyl-4-piperidinol depends on its specific application. In medicinal chemistry, the compound may interact with neurotransmitter receptors or enzymes, modulating their activity. For example, it can act as an inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound can increase acetylcholine levels in the brain, potentially improving cognitive function.
相似化合物的比较
1,3-Dimethyl-4-piperidinol can be compared with other piperidine derivatives, such as:
4-Piperidinol: Lacks the methyl groups at the first and third positions, resulting in different chemical reactivity and biological activity.
1-Methyl-4-piperidinol: Contains only one methyl group, leading to distinct physical and chemical properties.
1,3-Dimethylpiperidine: Lacks the hydroxyl group, making it less polar and altering its reactivity.
The presence of both methyl groups and the hydroxyl group in this compound makes it unique, providing a balance of hydrophobic and hydrophilic properties that can be exploited in various applications.
属性
分子式 |
C7H15NO |
|---|---|
分子量 |
129.20 g/mol |
IUPAC 名称 |
1,3-dimethylpiperidin-4-ol |
InChI |
InChI=1S/C7H15NO/c1-6-5-8(2)4-3-7(6)9/h6-7,9H,3-5H2,1-2H3 |
InChI 键 |
AHALXAANVVOASS-UHFFFAOYSA-N |
规范 SMILES |
CC1CN(CCC1O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(8-Iodo-4-methyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl)benzonitrile](/img/structure/B11065397.png)

![4,6-dimethyl-3-[4,4,4-trifluoro-3-(piperidin-1-yl)butanoyl]pyridin-2(1H)-one](/img/structure/B11065411.png)
![2-(4-Fluorophenyl)-5-propylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11065414.png)
![ethyl (2Z)-3-[(6-methoxy-1,2,3-trimethyl-1H-indol-5-yl)amino]but-2-enoate](/img/structure/B11065423.png)
![Acetamide, N-furan-2-ylmethyl-2-(4-morpholin-4-yl-[1,2,5]thiadiazol-3-yloxy)-](/img/structure/B11065426.png)
![N,N-dimethyl-6-({[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}methyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11065432.png)

![1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(5-{1-[4-(2-methylpropyl)phenyl]ethyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B11065437.png)
![2-(diethylamino)ethyl 6-bromo-5-methoxy-2-[(4-methoxyphenoxy)methyl]-1-methyl-1H-indole-3-carboxylate](/img/structure/B11065446.png)
![8,9-dichloro-2,3,4-trifluoro-12H-benzimidazo[2,1-b][1,3]benzothiazin-12-one](/img/structure/B11065461.png)
![2-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B11065463.png)
![Methyl 4-[({5-oxo-3-(2-phenylethyl)-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11065467.png)
![(2E)-N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-3-(4-nitrophenyl)prop-2-enamide](/img/structure/B11065470.png)
